Genetic Incorporation Fidelity: 3-Chlorophenylalanine versus 3-Fluorophenylalanine in E. coli Expression Systems
When coexpressed with the PylRS mutant N346A/C348A and its cognate amber-suppressing tRNA in E. coli BL21 cells grown in GMML minimal media supplemented with 2 mM of the non-canonical amino acid, 3-chlorophenylalanine (compound 11) produced a single, fidelity-confirmed sfGFP variant with detected mass of 27,822 Da, in exact agreement with the calculated mass (27,822 Da). In contrast, 3-fluorophenylalanine (compound 10) generated multiple mass peaks (27,806, 27,825, 27,844 Da), indicating one and two additional misincorporation events at canonical phenylalanine sites, and a peak at 27,788 Da consistent with residual phenylalanine incorporation at the amber codon [1]. The expression yield for 3-chlorophenylalanine was one order of magnitude higher than that for phenylalanine itself, whereas 3-fluorophenylalanine yield was significantly lower and accompanied by reduced cell mass due to toxicity [1].
| Evidence Dimension | Translational fidelity and expression yield in E. coli genetic code expansion |
|---|---|
| Target Compound Data | 3-Chlorophenylalanine (compound 11): Single detected mass peak at 27,822 Da (matching calculated mass); expression level one order of magnitude > phenylalanine; no detectable phenylalanine misincorporation; normal cell mass |
| Comparator Or Baseline | 3-Fluorophenylalanine (compound 10): Three mass peaks (27,806, 27,825, 27,844 Da) indicating 0, 1, and 2 additional misincorporations; residual phenylalanine peak at 27,788 Da; significantly lower expression yield; reduced harvested cell mass |
| Quantified Difference | Fidelity: single species vs. ≥3 species; Expression: >10-fold higher for 3-Cl vs. phenylalanine baseline, and significantly higher than 3-F; Cell health: normal vs. toxicity-impaired |
| Conditions | E. coli BL21; pEVOL-pylT-N346A/C348A + pET-pylT-sfGFP2TAG; GMML minimal media; 2 mM ncAA; ESI-MS analysis |
Why This Matters
Procurement of Boc-3-chlorophenylalanine (as precursor to the free amino acid) is essential for experiments requiring homogeneous, site-specifically modified proteins; substitution with the 3-fluoro analog introduces heterogeneity that confounds biophysical and functional analyses.
- [1] Wang, Y.S., Fang, X., Chen, H.Y., Wu, B., Wang, Z.U., Hilty, C., & Liu, W.R. (2013). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant. ACS Chemical Biology, 8(2), 405-415. Table 1: Calculated and detected molecular weights of sfGFP variants; Figure 1B: expression levels; Results section: comparative fidelity and yield. View Source
